1,6-Dimethyl-4-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-dihydropyridin-2-one
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Overview
Description
1,6-Dimethyl-4-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-dihydropyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-4-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyridine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of methyl groups and other substituents through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Processing: Large-scale production using continuous flow reactors for better efficiency and control.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-4-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Conversion to more reduced forms using reducing agents.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may yield more reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, such as drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-4-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
Gene Expression: Influence on the expression of specific genes.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds with similar pyridine ring structures.
Heterocyclic Compounds: Other heterocyclic compounds with different ring structures.
Uniqueness
1,6-Dimethyl-4-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern and the presence of both pyridine and tetrahydropyridine rings. This unique structure may confer specific chemical and biological properties that distinguish it from other similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1,6-dimethyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-9-7-11(8-12(15)14(9)2)10-3-5-13-6-4-10/h3,7-8,13H,4-6H2,1-2H3 |
InChI Key |
YBCIUVXXZOGFCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)C2=CCNCC2 |
Origin of Product |
United States |
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